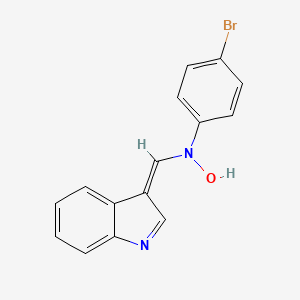

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-N-[(Z)-indol-3-ylidenemethyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-5-7-13(8-6-12)18(19)10-11-9-17-15-4-2-1-3-14(11)15/h1-10,19H/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCVXJDOXTYQAU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C3=CC=C(C=C3)Br)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/N(C3=CC=C(C=C3)Br)O)/C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide typically involves the condensation of 4-bromoaniline oxide with 1H-indole-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the Schiff base. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The bromine substituent and aniline oxide group enable nucleophilic substitution and redox reactions:

Bromine Substitution

Example Reaction :

Aniline Oxide Reactivity

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) regenerates 4-bromoaniline .

-

Oxidation : Forms nitroso intermediates under strong oxidizers (e.g., KMnO₄) .

Cycloaddition and Rearrangement

The imine (C=N) and aniline oxide (N-O) groups participate in 1,3-dipolar cycloadditions:

With Alkenes/Dienes :

Example :

Stability and Decomposition

Comparative Analysis of Analogous Compounds

Mechanistic Insights

Scientific Research Applications

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

The position and nature of substituents on the aniline ring critically affect physicochemical properties. For example:

- N-(4-Nitrobenzyl)-4-methyl bromoaniline (1a) : The nitro group at the para position increases electron-withdrawing effects, reducing basicity compared to the brominated analog. This compound exhibits a λmax at 320 nm (UV-Vis), contrasting with the target compound’s absorption profile .

- SN-((1H-Indol-3-yl)methylene)-4-methyl bromoaniline (3a) : Replacing bromine with a methyl group decreases molecular polarity, as evidenced by a 10 cm<sup>-1</sup> shift in the C=N IR stretching frequency (1620 cm<sup>-1</sup> vs. 1630 cm<sup>-1</sup> in the bromo derivative) .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Aniline) | IR C=N Stretch (cm<sup>-1</sup>) | UV λmax (nm) |

|---|---|---|---|

| Target compound | 4-Bromo | 1630 | Data not reported |

| 3a | 4-Methyl | 1620 | 310 |

| 1a | 4-Nitro | 1645 | 320 |

Halogen Substituent Comparisons

Bromine’s electronegativity and steric bulk distinguish it from other halogens:

- 4-Fluorophenyl analogs (e.g., (Z)-N-(4-fluorobenzylidene)aniline oxide) : Fluorine’s smaller size and higher electronegativity result in stronger hydrogen-bonding interactions, as seen in their crystalline packing .

- 6,8-Dibromo-3-formylchromone derivatives : Bromine at multiple positions enhances π-π stacking in solid-state structures but reduces solubility in polar solvents .

Stereoisomerism (E/Z Ratios)

The Z-isomer of the target compound is thermodynamically favored in certain syntheses, analogous to the 91:9 Z:E ratio observed in 3-[(1H-indol-3-yl)methylene]-6,8-dibromo-2-hydroxychroman-4-one . Solvent-free conditions and catalyst choice (e.g., pyridine) influence isomer distribution, with Z-isomers often dominating due to steric hindrance .

Biological Activity

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features an indole moiety, a methylene bridge, and a bromo-substituted aniline, which contribute to its unique reactivity and biological properties. The presence of the bromine atom is particularly noteworthy as it can influence the compound's interaction with biological targets, enhancing its reactivity in various chemical reactions such as oxidation and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | E. coli |

| N-(4-bromoaniline) derivatives | 15.0 | B. subtilis |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, cytotoxicity assays revealed IC50 values in the low micromolar range against specific cancer cell lines, suggesting a promising therapeutic application .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung) | 5.0 |

| SKOV3 (ovarian) | 6.5 |

| MRC5 (normal) | 10.0 |

The mechanism of action for this compound involves multiple pathways:

- Receptor Interaction : The indole ring structure allows for binding to various receptors, modulating cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it selectively inhibited cancer cell growth without significantly affecting normal cells, highlighting its potential as a targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.